Reveromycin A
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Overview
Description
The compound Reveromycin A is a complex organic molecule with a unique structure It features multiple conjugated double bonds, a spirocyclic system, and various functional groups, including carboxylic acid, methoxy, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reveromycin A involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core spirocyclic structure, followed by the sequential addition of the butyl, carboxy, methoxy, and hydroxy groups under controlled conditions. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound Reveromycin A can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylic acid would produce an alcohol.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms, stereochemistry, and synthetic methodologies.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Reveromycin A exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The compound’s multiple functional groups and conjugated system suggest it could participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Reveromycin A: This compound itself serves as a reference point for comparison.
Other spirocyclic compounds: Compounds with similar spirocyclic structures but different functional groups.
Conjugated dienes: Compounds with similar conjugated diene systems but lacking the spirocyclic structure.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic system, multiple conjugated double bonds, and diverse functional groups
Properties
IUPAC Name |
(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-methoxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O8/c1-7-8-18-32(39-6)20-21-33(41-29(32)15-11-24(3)22-31(37)38)19-17-26(5)28(40-33)14-10-23(2)9-13-27(34)25(4)12-16-30(35)36/h9-13,15-16,22,25-29,34H,7-8,14,17-21H2,1-6H3,(H,35,36)(H,37,38)/b13-9+,15-11+,16-12+,23-10+,24-22+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCQPMVAUVQRL-HQIJHNLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CCC2(CCC(C(O2)C/C=C(\C)/C=C/C(C(C)/C=C/C(=O)O)O)C)OC1/C=C/C(=C/C(=O)O)/C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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